Methyl 2-amino-5-isopropoxybenzoate

Übersicht

Beschreibung

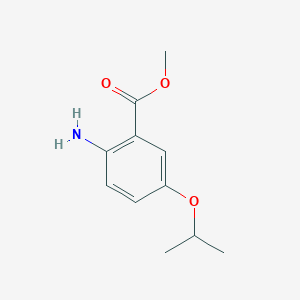

Methyl 2-Amino-5-isopropoxybenzoate (CAS# 458537-97-8) is a useful research chemical . It has a molecular weight of 209.24 and a molecular formula of C11H15NO3 .

Molecular Structure Analysis

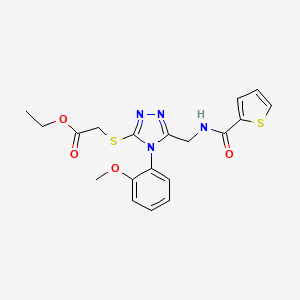

The molecular structure of Methyl 2-Amino-5-isopropoxybenzoate includes a benzene ring with an isopropoxy group (propan-2-yloxy) at the 5th position, an amino group at the 2nd position, and a methyl ester group attached to the carboxyl group . The compound’s complexity is 218, and it has a topological polar surface area of 61.6 .Physical And Chemical Properties Analysis

Methyl 2-Amino-5-isopropoxybenzoate has a molecular weight of 209.24 and a molecular formula of C11H15NO3 . It has a covalently-bonded unit count of 1, a heavy atom count of 15, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The compound’s exact mass is 209.10519334, and it has a rotatable bond count of 4 .Wissenschaftliche Forschungsanwendungen

Degradation of Methyl 2-Aminobenzoate

Specific Scientific Field

This application falls under the field of Environmental Chemistry.

Summary of the Application

Methyl 2-aminobenzoate, also known as methyl anthranilate, undergoes direct photolysis under UVC and UVB irradiation. Its photodegradation is further accelerated in the presence of H2O2 .

Methods of Application or Experimental Procedures

The study involved the use of hydrogen peroxide as a source of hydroxyl radicals under photochemical conditions, yielding methyl anthranilate hydroxyderivatives .

Results or Outcomes

The trend of methyl anthranilate photodegradation rate vs. H2O2 concentration reaches a plateau because of the combined effects of H2O2 absorption saturation and hydroxyl radical scavenging by H2O2 .

Encapsulation of 2-amino-2-methyl-1-propanol

Specific Scientific Field

This application is in the field of Chemical Engineering, specifically in Carbon Capture technologies.

Summary of the Application

The research aims to develop a novel and efficient approach by encapsulating sorbents to capture CO2 in a cold environment .

Methods of Application or Experimental Procedures

The conventional emulsion technique was selected for the microcapsule formulation by using 2-amino-2-methyl-1-propanol as the core sorbent and silicon dioxide as the shell .

Results or Outcomes

The preliminary results have shown that the microcapsules are promising to replace conventional sorbents .

Green and Mechanochemical One-Pot Multicomponent Synthesis

Specific Scientific Field

This application falls under the field of Organic Chemistry.

Summary of the Application

The research involves the synthesis of bioactive 2-amino-4H-benzo[b]pyrans using amine-functionalized silica magnetic nanoparticles (NH2@SiO2@Fe3O4). This method is eco-friendly and uses grinding technology .

Methods of Application or Experimental Procedures

The reaction was achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

Results or Outcomes

The developed catalyst not only accelerates the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Green and Mechanochemical One-Pot Multicomponent Synthesis

Methods of Application or Experimental Procedures

The reaction was simply achieved by grinding of various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions with excellent yields and high purity .

Results or Outcomes

The developed catalyst not only possesses immense potential to accelerate the synthesis of bioactive pyran derivatives but also exhibits several remarkable attributes like broad functional group tolerance, durability, improved yield, reusability, and recyclability .

Eigenschaften

IUPAC Name |

methyl 2-amino-5-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-7(2)15-8-4-5-10(12)9(6-8)11(13)14-3/h4-7H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLOXNIWFQQOTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=C(C=C1)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-amino-5-isopropoxybenzoate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Chlorophenyl)-6-mercapto-1,2,3,5-tetrahydro-8-thia-5,7-diaza-cyclopenta[a]inden-4-one](/img/structure/B2900401.png)

![[3-(Difluoromethyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B2900403.png)

![5-Amino-1,3-dimethyl-6-(3-propoxyphenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B2900408.png)

![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2900414.png)